An In-Depth Technical Guide to Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: Structure, Properties, and Application
An In-Depth Technical Guide to Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, a specialized chemical building block crucial for the synthesis of molecules mimicking post-translational modifications, particularly ADP-ribosylation. We will delve into its structure, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its application in advanced biological research, drawing from field-proven methodologies.
Introduction: The Significance of a Precisely Engineered Building Block
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a sophisticated derivative of the amino acid serine, engineered for the site-specific incorporation of a protected ADP-ribose mimic into peptides and proteins. Its intricate design, featuring a strategic arrangement of orthogonal protecting groups, allows for its use in complex synthetic strategies, most notably in solid-phase peptide synthesis (SPPS).
The core utility of this molecule lies in its application in studying ADP-ribosylation, a key post-translational modification involved in a myriad of cellular processes, including DNA repair, cell signaling, and chromatin organization.[1] The ability to synthesize proteins with a site-specifically installed ADP-ribose moiety is paramount for elucidating the precise functional roles of this modification. Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl serves as a stable, versatile precursor that enables researchers to probe these fundamental biological questions. A notable application is in the semisynthesis of ADP-ribosylated histones to study their impact on chromatin structure and function.[1]
Molecular Structure and Physicochemical Properties
The structure of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a testament to the principles of modern chemical biology, where each component is chosen for a specific function in a multi-step synthesis.
Molecular Structure:
Caption: Chemical structure of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl.
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Fmoc (9-fluorenylmethyloxycarbonyl) group: Attached to the alpha-amino group of serine, it provides base-labile protection, which is a cornerstone of modern SPPS. It is stable to acidic conditions used for the removal of other protecting groups but is readily cleaved by piperidine.
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Serine: The core amino acid, providing the backbone for peptide elongation and the hydroxyl side chain for glycosylation.
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Ribose: The sugar moiety that mimics a key component of ADP-ribose.
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diBoc (di-tert-butyloxycarbonyl) groups: These protect the hydroxyl groups of the ribose. The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA).[2]
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diallyl phosphate group: The phosphate group is protected by two allyl groups. These are stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc cleavage. They are selectively removed using palladium catalysis, offering an orthogonal deprotection strategy.[3]
Physicochemical Properties:
| Property | Value |
| CAS Number | 2760364-52-9 |
| Molecular Formula | C₃₉H₅₀NO₁₆P |
| Molecular Weight | 819.79 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide. |
| Storage | Store at -20°C for long-term stability. |
Synthesis Pathway: A Multi-step Strategy with Orthogonal Protection
The synthesis of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a multi-step process that requires careful control of protecting group chemistry. The following is a representative synthetic scheme based on established chemical transformations.
Caption: Synthetic pathway for Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl.
Step 1: Glycosylation of Fmoc-Serine
The synthesis commences with the coupling of a suitably protected ribose derivative to the side-chain hydroxyl group of Fmoc-Serine.
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Rationale: This step forms the core Serine-Ribose linkage. The choice of ribose derivative is critical; typically, a derivative with a leaving group at the anomeric position (C1') is used. To drive the reaction, a Lewis acid catalyst is often employed. Microwave-assisted glycosylation can significantly accelerate this reaction.[4]
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Experimental Protocol (General):
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Dissolve Fmoc-Ser-OH and a per-acetylated ribose derivative in an anhydrous solvent such as dichloromethane (DCM).
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Add a Lewis acid catalyst (e.g., SnCl₄ or BF₃·Et₂O) at room temperature under an inert atmosphere.
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Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, quench the reaction and purify the product, Fmoc-Ser-Ribose(OAc)n, by column chromatography.
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Deacetylate the ribose hydroxyls using a mild base like sodium methoxide in methanol.
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Step 2: Protection of Ribose Hydroxyls
The free hydroxyl groups on the ribose moiety are then protected with Boc groups.
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Rationale: Protection of the ribose hydroxyls is necessary to prevent unwanted side reactions during the subsequent phosphitylation step. The Boc group is chosen for its stability under the conditions of phosphoramidite chemistry and its facile removal with acid.
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Experimental Protocol (General):
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Dissolve the Fmoc-Ser-Ribose intermediate in a suitable solvent (e.g., acetonitrile or THF).
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Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]
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Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.
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Work up the reaction and purify the resulting Fmoc-Ser-Ribose(diBoc) by column chromatography.
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Step 3: Selective Deprotection of the 5'-Hydroxyl Group
If a ribose derivative with a 5'-hydroxyl protecting group was used initially, it must be selectively removed to allow for phosphorylation.
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Rationale: This step is crucial for regioselective phosphorylation at the 5'-position. The choice of the 5'-protecting group in the starting ribose derivative is key to ensuring its selective removal without affecting the Boc groups.
Step 4: Phosphitylation and Oxidation
The free 5'-hydroxyl group is reacted with a phosphitylating agent, followed by oxidation.
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Rationale: This two-step process introduces the diallyl-protected phosphate group. Diallyl N,N-diisopropylphosphoramidite is a common and effective reagent for this transformation.[3] The phosphitylation is activated by a weak acid like tetrazole, and the resulting phosphite triester is then oxidized to the more stable phosphate triester.
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Experimental Protocol (General):
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Dissolve the Fmoc-Ser-Ribose(diBoc)-5-OH intermediate in anhydrous acetonitrile under an inert atmosphere.
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Add diallyl N,N-diisopropylphosphoramidite and an activator (e.g., 1H-tetrazole).
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Stir at room temperature until the phosphitylation is complete (monitored by TLC or ³¹P NMR).
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Add an oxidizing agent, such as a solution of iodine in THF/water/pyridine or m-chloroperoxybenzoic acid (m-CPBA), and stir until the oxidation is complete.
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Quench the reaction, perform an aqueous workup, and purify the final product, Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl, by column chromatography.
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Application in the Synthesis of ADP-Ribosylated Peptides and Proteins
The primary application of this building block is in Fmoc-based solid-phase peptide synthesis to generate peptides and proteins containing a site-specific ADP-ribose mimic.
Caption: Workflow for incorporating the building block in SPPS.
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Incorporation into Peptide: The building block is coupled to the growing peptide chain on the solid support using standard peptide coupling reagents (e.g., HBTU, HATU).
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Peptide Elongation: Subsequent amino acids are added following standard Fmoc-SPPS protocols.
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Cleavage and Boc Deprotection: After synthesis, the peptide is cleaved from the resin, and the Boc protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The Fmoc group on the specialized serine residue is also removed during this step if it is the N-terminal residue.
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Orthogonal Deprotection of the Phosphate: The diallyl groups on the phosphate are selectively removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[3] This step yields the free phosphate group.
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Further Modification (Optional): The deprotected Ser-Ribose-5-phosphate can then be further elaborated, for example, by coupling to AMP to form the full ADP-ribose moiety.
Conclusion: Enabling Precision in the Study of Post-Translational Modifications
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl is a highly specialized and powerful tool for chemical biologists and drug discovery scientists. Its carefully designed orthogonal protecting group strategy allows for the precise, site-specific installation of a protected ADP-ribose mimic into peptides and proteins. This capability is instrumental in advancing our understanding of the roles of ADP-ribosylation in health and disease by enabling the creation of well-defined molecular probes for biochemical and structural studies.
References
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Hananya, N., Daley, S. K., Bagert, J. D., & Muir, T. W. (2021). Synthesis of ADP-Ribosylated Histones Reveals Site-Specific Impacts on Chromatin Structure and Function. Journal of the American Chemical Society, 143(29), 10847–10852. [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
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Lin, C. C., & Lin, C. H. (2008). Facile synthesis of glycosylated Fmoc amino acid building blocks assisted by microwave irradiation. Molecules, 13(3), 648-657. [Link]
- Montanari, V., & Montanari, V. (2014). Palladium-catalyzed dehydrative allylation of hypophosphorous acid with allylic alcohols. Preparation of cinnamyl-H-phosphinic acid. Organic Syntheses, 91, 383-395.
Sources
- 1. Synthesis of ADP-Ribosylated Histones Reveals Site-Specific Impacts on Chromatin Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. What is Diallyl n,n-diisopropylphosphoramidite?_Chemicalbook [chemicalbook.com]
- 4. Facile synthesis of glycosylated Fmoc amino acid building blocks assisted by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
